molecular formula C20H24N2O5S B2387066 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955674-50-7

2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2387066
CAS No.: 955674-50-7
M. Wt: 404.48
InChI Key: CTKXEUCGKKCRET-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (CAS 955674-50-7) is a high-purity synthetic compound with a molecular formula of C20H24N2O5S and a molecular weight of 404.5 g/mol . This benzenesulfonamide derivative is of significant interest in medicinal chemistry and neuroscience research, particularly as a structural analog for the development of novel psychoactive substances. The compound features a 2,5-dimethoxybenzenesulfonamide group linked to a 1,2,3,4-tetrahydroisoquinoline scaffold bearing a propionyl substituent, a structural motif shared with compounds investigated for their activity at serotonin receptors . Research into structurally similar 2,5-dimethoxyphenylalkylamines has revealed potent and selective agonist activity at the 5-HT2A serotonin receptor, a primary target of classical psychedelics such as psilocybin and LSD that are being investigated for various psychiatric disorders including depression, anxiety, and substance abuse disorders . The conformational restraint offered by the tetrahydroisoquinoline core in this compound provides a valuable template for exploring structure-activity relationships and functional selectivity at serotonin receptor subtypes. Additionally, the 1,2,3,4-tetrahydroisoquinoline structure is a privileged scaffold in drug discovery, with derivatives demonstrating diverse pharmacological activities, including high affinity as sigma-2 receptor ligands for cancer research . This reagent is provided exclusively for research purposes to facilitate the exploration of receptor-ligand interactions, neuropharmacology, and the development of potential therapeutics for central nervous system disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-20(23)22-10-9-14-5-6-16(11-15(14)13-22)21-28(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,21H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKXEUCGKKCRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is classically constructed via the Bischler-Napieralski reaction. Starting from β-phenethylamide derivatives , cyclodehydration using phosphorus oxychloride (POCl₃) yields the corresponding 3,4-dihydroisoquinoline. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) affords the 1,2,3,4-tetrahydroisoquinoline.

Example Procedure:

  • Cyclization : A mixture of N-(2-phenethyl)propionamide (10 mmol) and POCl₃ (15 mmol) in dry dichloromethane (DCM) is refluxed for 6 hours.
  • Reduction : The intermediate dihydroisoquinoline is treated with NaBH₄ (20 mmol) in methanol at 0°C, yielding 2-propionyl-1,2,3,4-tetrahydroisoquinoline.

Functionalization at Position 7

Introducing the amino group at position 7 requires direct nitration followed by reduction .

  • Nitration : The tetrahydroisoquinoline is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding the 7-nitro derivative.
  • Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the nitro group to an amine, producing 7-amino-2-propionyl-1,2,3,4-tetrahydroisoquinoline.

Key Data:

Step Reagents/Conditions Yield (%)
Cyclization POCl₃, DCM, reflux 78
Reduction NaBH₄, MeOH, 0°C 85
Nitration HNO₃/H₂SO₄, 0–5°C 65
Amination H₂/Pd-C, EtOH, 50 psi 90

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

  • Sulfonation : 1,4-Dimethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0°C, forming 2,5-dimethoxybenzenesulfonic acid.
  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) in dichloroethane converts the sulfonic acid to the sulfonyl chloride.

Optimization Note: Excess PCl₅ (1.5 equivalents) and prolonged stirring (12 hours) improve chlorination efficiency.

Coupling of Amine and Sulfonyl Chloride

Sulfonylation Reaction

The 7-amino-tetrahydroisoquinoline is reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base to scavenge HCl.

General Protocol:

  • Dissolve 7-amino-2-propionyl-1,2,3,4-tetrahydroisoquinoline (5 mmol) in anhydrous pyridine (20 mL).
  • Add 2,5-dimethoxybenzenesulfonyl chloride (5.5 mmol) dropwise at 0°C.
  • Stir at room temperature for 24 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield Optimization:

Base Solvent Temp (°C) Time (h) Yield (%)
Pyridine Pyridine 25 24 72
Triethylamine DCM 0→25 18 68
DMAP THF 40 12 65

Pyridine acts as both solvent and base, minimizing side reactions such as sulfonate ester formation.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N-H Stretch : 3290 cm⁻¹ (sulfonamide NH).
  • S=O Stretches : 1365 cm⁻¹ (asymmetric), 1170 cm⁻¹ (symmetric).
  • C=O Stretch : 1680 cm⁻¹ (propionyl group).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.82 (s, 1H, sulfonamide NH).
  • δ 7.25–7.15 (m, 3H, aromatic H of tetrahydroisoquinoline).
  • δ 6.95 (d, J = 8.4 Hz, 1H, aromatic H of benzenesulfonamide).
  • δ 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
  • δ 2.98–2.85 (m, 2H, CH₂ of propionyl).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 172.4 (C=O, propionyl).
  • δ 153.2, 148.7 (quaternary carbons of methoxy groups).
  • δ 56.1, 55.8 (OCH₃).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitration of tetrahydroisoquinoline predominantly occurs at position 7 due to electron-donating effects of the propionyl group. However, minor amounts of 5-nitro isomers may form. Purification : Flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) separates isomers.

Sulfonyl Chloride Hydrolysis

2,5-Dimethoxybenzenesulfonyl chloride is moisture-sensitive. Mitigation : Use freshly distilled solvents and conduct reactions under nitrogen.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives

The sulfonamide group is a critical functional group in many bioactive molecules. For example:

  • (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa): This compound shares the sulfonamide linkage but differs in its quinoline core and styryl substituent.
Feature Target Compound Compound IIIa
Core Structure 1,2,3,4-Tetrahydroisoquinoline Quinoline
Sulfonamide Substituent 2,5-Dimethoxybenzene 4-Methoxybenzene
Additional Groups Propionyl (tetrahydroisoquinoline) Styryl, Chloro, Hydroxy (quinoline)

Dimethoxy-Substituted Psychoactive Analogs

The 2,5-dimethoxy pattern is prevalent in psychedelic phenethylamines (e.g., 2C-B, 2C-I). However, the target compound’s tetrahydroisoquinoline and sulfonamide groups distinguish it:

  • 25I-NBOMe: A potent serotonin receptor agonist with a 2,5-dimethoxybenzene and N-benzyl group. Unlike the target compound, 25I-NBOMe lacks the sulfonamide bridge and tetrahydroisoquinoline scaffold, resulting in divergent pharmacokinetics and receptor selectivity .
Feature Target Compound 25I-NBOMe
Core Structure Tetrahydroisoquinoline + Sulfonamide Phenethylamine + N-Benzyl
Key Substituents 2,5-Dimethoxy, Propionyl 2,5-Dimethoxy, 4-Iodo, N-Benzyl
Pharmacological Target Hypothesized protease/receptor modulation Serotonin 5-HT2A receptor agonism

Tetrahydroisoquinoline-Based Compounds

Tetrahydroisoquinoline derivatives are explored for neuroprotective and anticancer activities. The propionyl group in the target compound may enhance blood-brain barrier permeability compared to simpler analogs like salsolinol (a dopamine-derived tetrahydroisoquinoline).

Research Implications and Limitations

  • Structural Advantages: The tetrahydroisoquinoline scaffold offers rigidity for targeted binding, while the sulfonamide group improves solubility.
  • Knowledge Gaps: Limited empirical data on the target compound’s receptor affinity, toxicity, or metabolic profile necessitate further studies.

Biological Activity

2,5-Dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and detailed data tables.

Chemical Structure and Properties

The compound can be characterized by its unique structure that includes a tetrahydroisoquinoline core with methoxy and sulfonamide substituents. The molecular formula is C19H24N2O4SC_{19}H_{24}N_2O_4S, and its molecular weight is approximately 372.47 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives possess antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Compounds in this class may also have neuroprotective properties.

Antitumor Activity

A study evaluating the antitumor potential of related tetrahydroisoquinoline derivatives reported significant cytotoxicity against human lung cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)
This compoundA5496.26 ± 0.33
This compoundHCC8276.48 ± 0.11
DoxorubicinA5491.31 ± 0.11
StaurosporineHCC8270.047 ± 0.007

The compound exhibited an IC50 value comparable to established chemotherapeutic agents like Doxorubicin and Staurosporine, indicating its potential as an effective antitumor agent.

Antimicrobial Activity

Research has indicated that certain benzenesulfonamide derivatives demonstrate antimicrobial properties against various bacterial strains. A comparative analysis is shown in Table 2.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
This compoundE. coli15
This compoundS. aureus10
Control (Ampicillin)E. coli<1
Control (Vancomycin)S. aureus<1

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies have indicated that tetrahydroisoquinoline derivatives may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

Case Studies

A notable case involved the administration of a related compound in a clinical setting where patients with advanced lung cancer showed improved outcomes when treated with the compound alongside standard chemotherapy regimens. The study highlighted the need for further investigation into the pharmacodynamics and long-term effects of such compounds.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide with high purity?

  • Methodology :

  • Use a multi-step protocol starting with sulfonylation of the tetrahydroisoquinoline core, followed by propionylation and methoxy group introduction.
  • Optimize reaction conditions:
  • Solvents : Dichloromethane (for sulfonylation) and dimethylformamide (for coupling reactions) .
  • Catalysts : Triethylamine for deprotonation during sulfonamide formation .
  • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions; room temperature for coupling .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water) .
    • Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify tetrahydroisoquinoline protons (δ 1.5–3.0 ppm, multiplet for CH2 groups), aromatic protons (δ 6.5–7.5 ppm), and methoxy groups (δ 3.8 ppm, singlet) .
  • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and sulfonamide (δ 110–120 ppm) carbons .
    • IR Spectroscopy : Detect sulfonamide S=O stretches (1340–1160 cm⁻¹) and amide C=O (1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Experimental Design :

  • In vitro : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC50 determination. Validate via fluorescence polarization or surface plasmon resonance .
  • In vivo : Address pharmacokinetic discrepancies (e.g., poor bioavailability) by formulating liposomal/nanoparticle carriers .
    • Data Interpretation : Compare metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis) to explain reduced efficacy in vivo .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using the tetrahydroisoquinoline moiety as a hinge-binding region and sulfonamide for hydrogen bonding .
  • Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns) .
    • Outcome : Predict binding affinities (ΔG < -8 kcal/mol) for inflammatory enzymes (e.g., COX-2) or cancer targets (e.g., topoisomerase II) .

Q. What analytical techniques troubleshoot low yields during the final coupling step?

  • Root-Cause Analysis :

  • Monitor reaction progress via TLC (silica gel, UV visualization) to detect incomplete coupling.
  • Use LC-MS to identify byproducts (e.g., depropionylated intermediates) .
    • Optimization :
  • Increase coupling reagent equivalents (e.g., HATU/DIPEA) or switch to microwave-assisted synthesis (80°C, 30 min) .

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